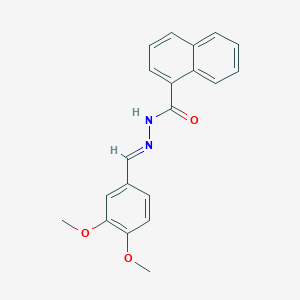
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMN is a naphthohydrazide derivative that has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
Mécanisme D'action
The mechanism of action of DMN is not fully understood. However, studies suggest that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. DMN has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
DMN has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. DMN has also been found to improve glucose metabolism and insulin sensitivity, which are essential for the prevention and management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DMN has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its pharmacological properties have been extensively studied. DMN is also relatively stable and can be easily stored. However, DMN has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its application in some studies. In addition, DMN has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for DMN research. One potential area of research is the development of DMN analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential area of research is the investigation of DMN's potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to understand the pharmacokinetics and toxicity of DMN in vivo, which will be essential for its potential clinical application.
Conclusion:
In conclusion, DMN is a chemical compound that has shown promising results in various scientific research studies. It has exhibited anti-inflammatory, anti-cancer, and anti-diabetic activities and has the potential for future clinical application. DMN's pharmacological properties have been extensively studied, and its synthesis method is relatively simple. However, more studies are needed to understand its pharmacokinetics and toxicity in vivo, and further research is needed to develop DMN analogs with improved pharmacological properties.
Méthodes De Synthèse
DMN can be synthesized through a simple condensation reaction between 3,4-dimethoxybenzaldehyde and 1-naphthohydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is obtained through recrystallization.
Applications De Recherche Scientifique
DMN has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DMN has also shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DMN has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-14(12-19(18)25-2)13-21-22-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMLQFGOMWXSI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

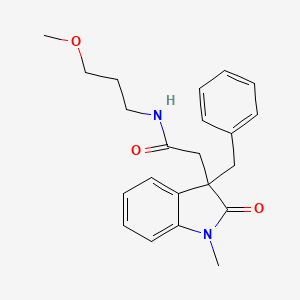
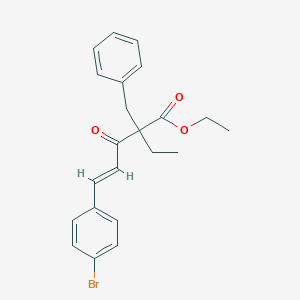
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
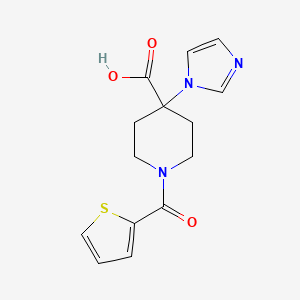
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
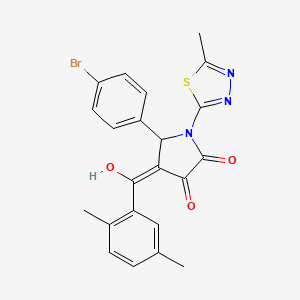
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)
![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)